molecular formula C20H34N6O8 B12732321 N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide CAS No. 194484-75-8

N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide

Cat. No.: B12732321
CAS No.: 194484-75-8
M. Wt: 486.5 g/mol
InChI Key: ACMIBWBOUYXHMF-AJNGGQMLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, including efficient use of reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide has been extensively studied for its potential therapeutic applications:

Mechanism of Action

The mechanism of action of N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide is unique due to its specific sequence and the combination of amino acids, which confer distinct biological activities. Its ability to modulate the MEK-ERK signaling pathway and its potential therapeutic applications in various diseases set it apart from other similar peptides .

Properties

CAS No.

194484-75-8

Molecular Formula

C20H34N6O8

Molecular Weight

486.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H34N6O8/c1-11(28)23-14(10-27)19(33)25-13(9-16(29)30)18(32)24-12(5-2-3-7-21)20(34)26-8-4-6-15(26)17(22)31/h12-15,27H,2-10,21H2,1H3,(H2,22,31)(H,23,28)(H,24,32)(H,25,33)(H,29,30)/t12-,13-,14-,15-/m0/s1

InChI Key

ACMIBWBOUYXHMF-AJNGGQMLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N

Origin of Product

United States

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